molecular formula C19H21BrN2O6S B4954057 [4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid

[4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid

Cat. No.: B4954057
M. Wt: 485.4 g/mol
InChI Key: TYULYXUTPZMDDS-UHFFFAOYSA-N
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Description

[4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a brominated methoxyphenyl group and a thiophenylmethanone moiety, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone typically involves multiple steps, including the bromination of methoxyphenyl compounds, piperazine ring formation, and thiophenylmethanone attachment. Common reagents used in these reactions include bromine, methoxyphenyl precursors, piperazine, and thiophenylmethanone derivatives. Reaction conditions often involve controlled temperatures, specific solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming oxides or other derivatives.

    Reduction: This reaction can reduce the brominated or methoxy groups, altering the compound’s properties.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, leading to new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, [4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone is studied for its potential interactions with biological targets. Its structure suggests it may bind to specific receptors or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action of [4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated methoxyphenyl group and thiophenylmethanone moiety may facilitate binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Bromophenyl)piperazin-1-yl]methyl derivatives: These compounds share the piperazine and bromophenyl structure but differ in other substituents.

    Thiophenylmethanone derivatives: Compounds with similar thiophenylmethanone moieties but different substituents on the piperazine ring.

Uniqueness

The uniqueness of [4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.

Conclusion

[4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid is a compound of significant interest due to its unique structure and potential applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action provide valuable insights for scientific research and industrial applications.

Properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S.C2H2O4/c1-22-15-5-4-14(18)11-13(15)12-19-6-8-20(9-7-19)17(21)16-3-2-10-23-16;3-1(4)2(5)6/h2-5,10-11H,6-9,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYULYXUTPZMDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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